molecular formula C19H17N3O2 B2537113 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one CAS No. 1326837-95-9

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B2537113
CAS No.: 1326837-95-9
M. Wt: 319.364
InChI Key: TYKOFZXMISIGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a pyrrolidinone derivative featuring a 1,2,4-oxadiazole ring substituted with a benzyl group at the 5-position. The pyrrolidinone core provides a rigid five-membered ring structure with a nitrogen atom, enhancing its ability to interact with biological targets. Its synthesis and structural characterization likely rely on crystallographic tools such as the SHELX program suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

4-(5-benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-12-15(13-22(18)16-9-5-2-6-10-16)19-20-17(24-21-19)11-14-7-3-1-4-8-14/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKOFZXMISIGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ringThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving a cost-effective and environmentally friendly production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring and the pyrrolidinone moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

  • Structure : The benzyl group in the target compound is replaced with a 2-fluorophenyl moiety.
  • Molecular Weight : 323.32 g/mol (vs. ~325.35 g/mol for the benzyl variant, assuming similar core structure).
  • The absence of a flexible benzyl chain may reduce steric hindrance, altering target selectivity.

Bis-Oxadiazole Glutaramide Prodrugs

  • Structure : N1,N5-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides ().
  • Key Differences :
    • Two oxadiazole rings linked via a glutaramide spacer, functioning as prodrugs for antifungal amidines.
    • The alkyl/oxadiazole groups act as masking agents for amidine release, unlike the single oxadiazole in the target compound.
  • Activity: Demonstrated efficacy against Pneumocystis carinii and Trypanosoma brucei, highlighting the role of oxadiazoles in prodrug design .

Heterocyclic Core Variations

Triazole-Thiazole Hybrids

  • Structure : 1,2,3-Triazoles bearing 5-benzyl-1,3-thiazol-2-yl fragments ().
  • Key Differences :
    • Replacement of oxadiazole with triazole-thiazole systems.
    • The benzyl group is retained but integrated into a thiazole ring.
  • Activity : Significant antiproliferative effects against cancer cell lines (e.g., 40% growth inhibition in NCI-H522 lung cancer cells), suggesting that benzyl-containing heterocycles are broadly bioactive .

Benzofuran-Oxadiazole Derivatives

  • Structure : 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid compounds ().
  • Key Differences: Oxadiazole linked to a benzofuran group instead of pyrrolidinone. Carboxylic acid group enhances solubility and hydrogen-bonding capacity.
  • Activity : Patented for neuropathic pain therapy, indicating substituent-dependent target specificity .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Substituent Molecular Weight (g/mol) Reported Activity
Target Compound Pyrrolidinone 5-Benzyl-oxadiazole ~325.35 Anti-inflammatory (hypothesized)
4-(5-(2-Fluorophenyl)-oxadiazole analogue Pyrrolidinone 5-(2-Fluorophenyl) 323.32 Pharmaceutical intermediate
Bis-Oxadiazole Glutaramide Glutaramide Dual oxadiazole-alkyl ~500–600 Antifungal prodrug
Triazole-Thiazole Hybrid Triazole-Thiazole 5-Benzyl-thiazole ~300–350 Antiproliferative

Biological Activity

The compound 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of approximately 334.37 g/mol. The structure features a pyrrolidinone ring fused with an oxadiazole moiety, which is critical for its biological properties.

Research indicates that compounds containing oxadiazole rings often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymes : Many oxadiazoles act as inhibitors of various enzymes, including monoamine oxidase (MAO) and cyclooxygenase (COX) enzymes.
  • Anticancer Activity : Certain derivatives have shown selective cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial activity against various pathogens.

Anticancer Activity

A series of studies have evaluated the anticancer potential of oxadiazole derivatives similar to this compound:

CompoundCell LineIC50 (μM)Mechanism
This compoundHeLa (cervical cancer)11–29Induces apoptosis
5-(Chloromethyl)-2-(trifluoromethyl)-1,3,4-oxadiazoleHCT116 (colon cancer)7–17Cell cycle arrest
2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamidesMCF7 (breast cancer)11–29Inhibits proliferation

These findings highlight the compound's potential as an anticancer agent through selective cytotoxicity against specific cancer cell lines .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on MAO-B:

StudyIC50 (nM)Selectivity Ratio (A/B)
Compound 12a (related derivative)1.4>71,400

This indicates a strong selectivity for MAO-B over MAO-A, suggesting potential applications in neurodegenerative disorders where MAO-B inhibition is beneficial .

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of oxadiazole derivatives is crucial for their therapeutic application. Studies have shown that certain compounds exhibit favorable metabolic stability with half-lives ranging from 28.1 to 36.0 minutes when tested with human liver microsomes . This stability is essential for maintaining effective drug concentrations in vivo.

Q & A

Q. What are the established synthetic routes for 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions of precursors containing oxadiazole and pyrrolidinone moieties. For example, refluxing intermediates in ethanol or DMF followed by recrystallization (e.g., using DMF–EtOH mixtures) is a common purification step . Optimization may include varying catalysts (e.g., acid/base), temperature (reflux vs. room temperature), and solvent polarity to improve yield and purity. Parallel reaction screening under controlled conditions (e.g., inert atmosphere) is recommended to identify optimal parameters.

Table 1: Example Reaction Conditions

StepReagents/ConditionsSolventTime (h)Yield (%)
CyclizationEthanol, refluxEtOH265–75
PurificationDMF–EtOH (1:1)90–95

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks to distinguish pyrrolidinone carbonyl (δ ~170–175 ppm) and oxadiazole protons (δ ~8–9 ppm).
  • X-ray Crystallography: Resolve stereochemistry and confirm heterocyclic connectivity. Protocols for similar oxazolidinones involve slow evaporation from dichloromethane/hexane mixtures to obtain single crystals .
  • Mass Spectrometry (HRMS): Validate molecular formula using high-resolution data.

Q. How should researchers handle solubility and stability challenges during in vitro assays?

Methodological Answer:

  • Solubility: Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in buffer. For hydrophobic analogs, use surfactants (e.g., Tween-80) or cyclodextrins.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (e.g., phosphate buffer at pH 7.4) to minimize hydrolysis .

Q. What analytical standards and reference materials are recommended for quality control?

Methodological Answer: Use pharmacopeial-grade reference standards (e.g., USP/Ph. Eur.) for HPLC calibration. Cross-validate purity via orthogonal methods:

  • HPLC-DAD: Purity ≥95% with UV spectrum matching.
  • Chiral Chromatography: For enantiomeric excess determination in asymmetric syntheses .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Gloves, goggles, and lab coats mandatory.
  • Ventilation: Use fume hoods for weighing and reactions.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values) be systematically resolved?

Methodological Answer:

  • Assay Replication: Repeat experiments across multiple labs using standardized protocols (e.g., cell lines, incubation times).
  • Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s test) to compare datasets. Adjust for confounding variables (e.g., solvent residuals, temperature fluctuations) .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding kinetics independently.

Q. What experimental designs are optimal for studying environmental degradation pathways?

Methodological Answer:

  • Abiotic Studies: Expose the compound to UV light, varying pH (3–9), and oxidizing agents (H₂O₂) in simulated environmental matrices (soil/water). Monitor degradation via LC-MS/MS .
  • Biotic Studies: Use OECD 301F (ready biodegradability test) with activated sludge. Quantify metabolites (e.g., benzyl alcohol derivatives) using GC-MS.

Table 2: Key Degradation Parameters

ConditionHalf-Life (Days)Major Metabolite
pH 7, 25°C301-Phenylpyrrolidin-2-one
UV Light75-Benzyl-1,2,4-oxadiazole

Q. How can computational methods guide the rational design of derivatives with improved bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with target protein PDB structures (e.g., kinase domains) to predict binding poses.
  • QSAR Modeling: Train models on existing bioactivity data to correlate substituent effects (e.g., electron-withdrawing groups on oxadiazole) with potency .
  • MD Simulations: Assess conformational stability of derivatives in lipid bilayers (GROMACS) to prioritize syntheses.

Q. What strategies mitigate side reactions during functionalization of the oxadiazole ring?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., benzyl for pyrrolidinone NH) before electrophilic substitution .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 10 min vs. 2 h) to minimize decomposition .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

Q. How can researchers validate hypothesized metabolic pathways in vivo?

Methodological Answer:

  • Radiolabeling: Synthesize ¹⁴C-labeled compound and track metabolites in rodent plasma/tissue via scintillation counting.
  • Microsomal Incubations: Use human liver microsomes (HLMs) with NADPH cofactor. Identify phase I/II metabolites using UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.